5-(4-Methylbenzyl)-1H-indazol-3-amine
CAS No.:
Cat. No.: VC13630159
Molecular Formula: C15H15N3
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3 |
|---|---|
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | 5-[(4-methylphenyl)methyl]-1H-indazol-3-amine |
| Standard InChI | InChI=1S/C15H15N3/c1-10-2-4-11(5-3-10)8-12-6-7-14-13(9-12)15(16)18-17-14/h2-7,9H,8H2,1H3,(H3,16,17,18) |
| Standard InChI Key | XVDACASJIUSOLR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CC2=CC3=C(C=C2)NN=C3N |
| Canonical SMILES | CC1=CC=C(C=C1)CC2=CC3=C(C=C2)NN=C3N |
Introduction
Chemical Properties and Structural Analysis
Molecular Characteristics
The molecular formula of 5-(4-Methylbenzyl)-1H-indazol-3-amine is C₁₅H₁₅N₃, with a molecular weight of 237.31 g/mol . The indazole core consists of a benzene ring fused to a pyrazole ring, with substituents influencing its electronic and steric properties. Key features include:
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C-3 amine group: Enhances hydrogen-bonding potential, critical for target binding.
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C-5 4-methylbenzyl group: Introduces hydrophobicity and steric bulk, potentially improving membrane permeability .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅N₃ | |
| Molecular Weight | 237.31 g/mol | |
| Purity (Commercial) | 95% | |
| Solubility | Likely low in aqueous media |
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-(4-Methylbenzyl)-1H-indazol-3-amine likely follows strategies used for analogous indazoles:
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Cyclization of 2-Substituted Benzonitriles:
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Regioselective Functionalization:
Table 2: Key Reaction Conditions for Indazole Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | NBS, H₂SO₄, 25°C | 76–81% | |
| 2 | Hydrazine hydrate, 2-MeTHF, 60°C | 50–56% | |
| 3 | PdCl₂(dppf), Cs₂CO₃, 4-methylbenzyl-Bpin | ~70% |
Challenges and Solutions
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Regioselectivity: Competing reactions at the C-4 and C-7 positions can occur during cyclization. Solvent choice (e.g., 2-MeTHF over NMP) improves selectivity .
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Purification: Column chromatography is often avoided in large-scale synthesis; recrystallization from methanol/water mixtures is preferred .
| Compound | IC₅₀ (K562 Cell Line) | Selectivity (HEK-293) | Reference |
|---|---|---|---|
| 6o (Indazole derivative) | 5.15 µM | 33.2 µM | |
| Pazopanib | 0.03 µM | N/A |
Antimicrobial Properties
Indazole derivatives with hydrophobic substituents show moderate activity against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption .
Applications in Drug Development
Kinase Inhibitor Scaffolds
The indazole core is a privileged structure in kinase inhibitors:
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